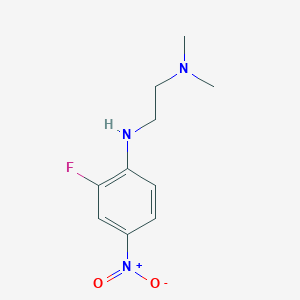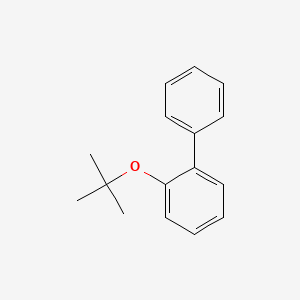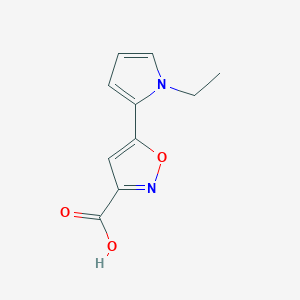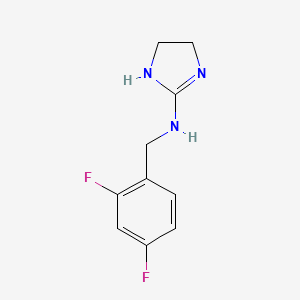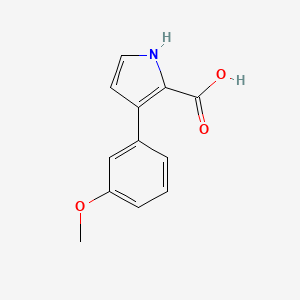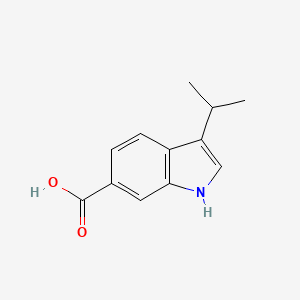
3-Isopropyl-1H-indole-6-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropyl-1H-indole-6-carboxylic Acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, which play crucial roles in cell biology
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1H-indole-6-carboxylic Acid typically involves the Fischer indole synthesis method. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol to yield the desired indole derivative . Another method involves the reaction of indoles with methyl isopropyl ketone and anhydrous zinc chloride, followed by the addition of phosgene and sodium hydroxide to obtain the carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions: 3-Isopropyl-1H-indole-6-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles and carboxylic acid derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
3-Isopropyl-1H-indole-6-carboxylic Acid has diverse applications in scientific research:
作用机制
The mechanism of action of 3-Isopropyl-1H-indole-6-carboxylic Acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to multiple receptors and enzymes, influencing biological processes.
Pathways Involved: The compound may regulate signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Indole-3-acetic Acid: A plant hormone involved in growth regulation.
Indole-3-carboxylic Acid: Known for its role in plant and microbial metabolism.
Uniqueness: 3-Isopropyl-1H-indole-6-carboxylic Acid stands out due to its unique isopropyl substitution, which may confer distinct biological and chemical properties compared to other indole derivatives .
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
3-propan-2-yl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c1-7(2)10-6-13-11-5-8(12(14)15)3-4-9(10)11/h3-7,13H,1-2H3,(H,14,15) |
InChI 键 |
WPGCAOKQGUHNNQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CNC2=C1C=CC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



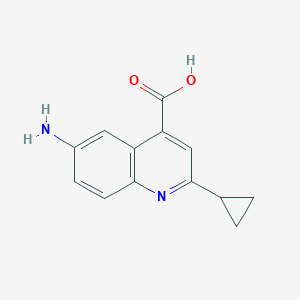
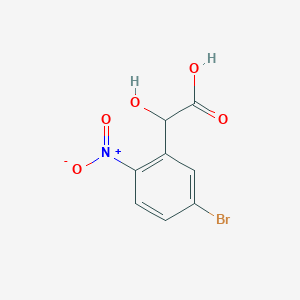

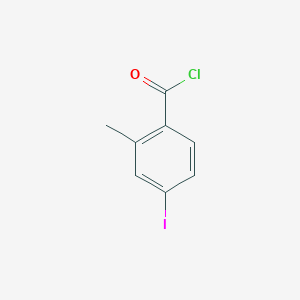
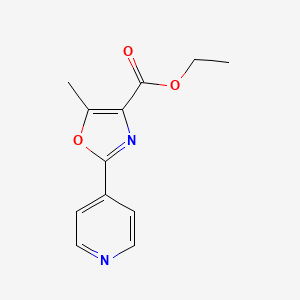
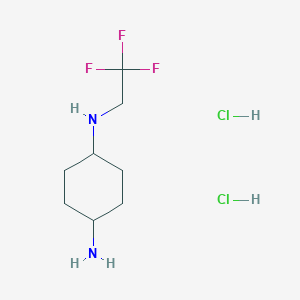
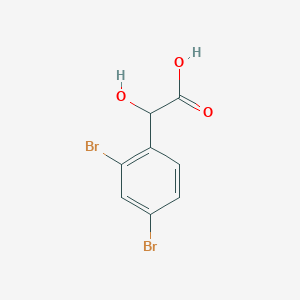
![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)
